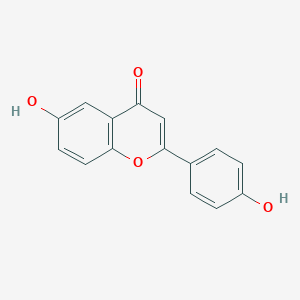

4',6-Dihidroxi flavona

Descripción general

Descripción

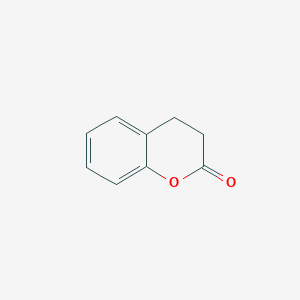

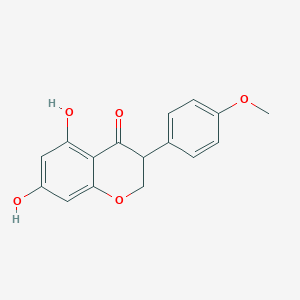

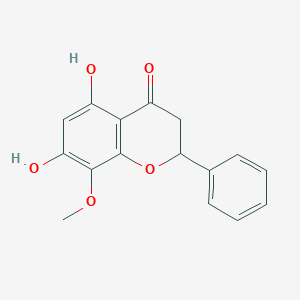

6,4’-Dihidroxi flavona es un compuesto flavonoides que pertenece a la clase de las flavonas. Los flavonoides son un grupo de sustancias naturales con estructuras fenólicas variables y son conocidos por sus efectos beneficiosos para la salud. 6,4’-Dihidroxi flavona se caracteriza por la presencia de grupos hidroxilo en las posiciones 6 y 4’ del esqueleto de flavona. Este compuesto ha sido estudiado por sus posibles actividades biológicas, incluidos los efectos antioxidantes, antiinflamatorios y neuroprotectores .

Aplicaciones Científicas De Investigación

Química: Sirve como compuesto modelo para estudiar la reactividad y las propiedades de los flavonoides. Su estructura química permite la exploración de varias modificaciones y reacciones sintéticas.

Biología: El compuesto exhibe actividades antioxidantes y antiinflamatorias significativas, lo que lo convierte en una herramienta valiosa para estudiar el estrés oxidativo celular y las vías de inflamación.

Industria: Sus propiedades antioxidantes lo convierten en un posible aditivo en productos alimenticios y cosméticos para mejorar la vida útil y la estabilidad.

Mecanismo De Acción

El mecanismo de acción de 6,4’-dihidroxi flavona implica su interacción con varios objetivos moleculares y vías:

Actividad antioxidante: Los grupos hidroxilo en el compuesto pueden eliminar los radicales libres, reduciendo el estrés oxidativo y previniendo el daño celular.

Efectos antiinflamatorios: Puede inhibir la producción de citoquinas y enzimas proinflamatorias, reduciendo así la inflamación.

Efectos neuroprotectores: Se ha demostrado que el compuesto modula las vías de señalización involucradas en la supervivencia y función neuronal, como la vía del factor neurotrófico derivado del cerebro (BDNF).

Análisis Bioquímico

Biochemical Properties

4’,6-Dihydroxyflavone interacts with various enzymes, proteins, and other biomolecules. It is a dihydroxyflavone that is flavone substituted by hydroxy groups at positions 4’ and 6 . The nature of these interactions is complex and can involve both direct binding and indirect effects on enzyme activity.

Cellular Effects

The cellular effects of 4’,6-Dihydroxyflavone are diverse and depend on the specific cell type and cellular context. For example, it has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, and cardiovascular regulation . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 4’,6-Dihydroxyflavone exerts its effects through a variety of mechanisms. These can include binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it has been found to bind and reversibly inhibit PDXP, a pyridoxal phosphatase, with low micromolar affinity and sub-micromolar potency .

Temporal Effects in Laboratory Settings

The effects of 4’,6-Dihydroxyflavone can change over time in laboratory settings. This can include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4’,6-Dihydroxyflavone can vary with different dosages in animal models. For example, it has been reported that 7,8-DHF, a similar compound, has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis (ALS) .

Metabolic Pathways

4’,6-Dihydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

4’,6-Dihydroxyflavone is transported and distributed within cells and tissues in a complex manner. This can involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 4’,6-Dihydroxyflavone can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

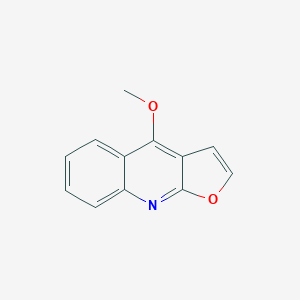

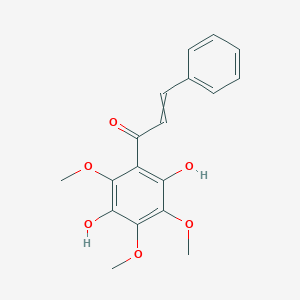

La síntesis de 6,4’-dihidroxi flavona se puede lograr a través de varios métodos. Un enfoque común implica la transformación microbiana de 6-metoxiflavona utilizando el hongo Aspergillus niger. Este proceso implica la desmetilación en la posición C-6 y la hidroxilación simultánea en la posición C-4’ . La reacción generalmente se lleva a cabo en un cultivo acuoso del hongo bajo agitación constante a un rango de temperatura de 288-308 K.

Métodos de producción industrial

La producción industrial de 6,4’-dihidroxi flavona puede implicar técnicas de transformación microbiana similares, ampliadas para satisfacer las demandas de producción. El uso de biorreactores y condiciones de fermentación optimizadas puede aumentar el rendimiento y la pureza del compuesto. Además, los métodos de síntesis química que implican pasos de hidroxilación y desmetilación selectivos se pueden emplear para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

6,4’-Dihidroxi flavona experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones están influenciadas por la presencia de grupos hidroxilo, que pueden participar en enlaces de hidrógeno y otras interacciones.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para oxidar 6,4’-dihidroxi flavona, lo que lleva a la formación de quinonas u otros derivados oxidados.

Reducción: Los agentes reductores como el borohidruro de sodio pueden reducir el grupo carbonilo en la estructura de flavona, lo que da como resultado la formación de dihidroflavonas.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, con reactivos como halógenos o agentes nitrantes.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de flavona oxidados, dihidroflavonas reducidas y flavonas sustituidas con varios grupos funcionales.

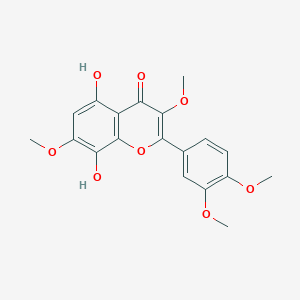

Comparación Con Compuestos Similares

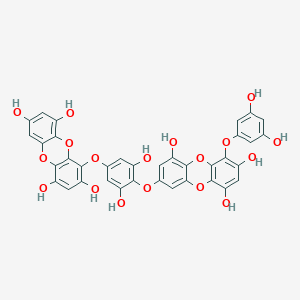

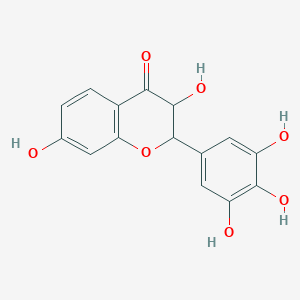

6,4’-Dihidroxi flavona se puede comparar con otros compuestos flavonoides similares, como:

7,8-Dihidroxi flavona: Conocido por sus potentes efectos neuroprotectores y su capacidad para imitar la actividad del factor neurotrófico derivado del cerebro (BDNF).

6,7-Dihidroxi flavona: Exhibe fuertes propiedades antioxidantes y antiinflamatorias.

5,7-Dihidroxi flavona (Crisina): Conocido por sus efectos ansiolíticos y antidepresivos.

La singularidad de 6,4’-dihidroxi flavona radica en su patrón específico de hidroxilación, que contribuye a sus distintas actividades biológicas y posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

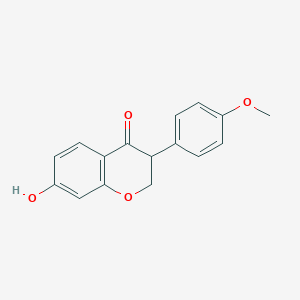

6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFULTBKXWHYHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022467 | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63046-09-3 | |

| Record name | 6,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63046-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063046093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6-Dihydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6-DIHYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J1QNC3FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4',6-dihydroxyflavone exert its anti-inflammatory effects in kidney mesangial cells?

A1: The research paper states that 4',6-dihydroxyflavone exhibits potent anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated rat kidney mesangial cells. [] While the exact mechanism was not fully elucidated in this specific study, it highlights that the anti-inflammatory action is not through direct scavenging of nitric oxide (NO) radicals. [] Further research is needed to determine the precise molecular targets and downstream pathways involved in its activity.

Q2: What is the potency of 4',6-dihydroxyflavone compared to other flavones studied?

A2: The study demonstrates that 4',6-dihydroxyflavone exhibits high anti-inflammatory potency with an IC50 in the low micromolar range (2.0 μM). [] This is comparable to the activity of 6-hydroxyflavone and notably better than the well-studied polyhydroxylated flavones like fisetin, quercetin, morin, tricetin, gossypetin, apigenin, and myricetin. [] This suggests that 4',6-dihydroxyflavone holds promise as a potential therapeutic agent for inflammation-related diseases, particularly in the context of kidney inflammation.

Q3: Does modifying the structure of 4',6-dihydroxyflavone affect its anti-inflammatory activity?

A3: While the study focuses primarily on 4',6-dihydroxyflavone, it also investigated the anti-inflammatory activity of various other flavone derivatives. [] Interestingly, 6-methoxyflavone, a methylated derivative of 6-hydroxyflavone, demonstrated even greater potency with an IC50 of 192 nM. [] This finding highlights the significant impact of structural modifications on the biological activity of flavones and emphasizes the importance of structure-activity relationship (SAR) studies in drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.